molecular formula C19H23N3O2 B12176741 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide

Cat. No.: B12176741
M. Wt: 325.4 g/mol
InChI Key: BVOMHXIDFQQJKB-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide is a synthetic compound that features an indole moiety, a piperidine ring, and a butenamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of aniline derivatives with ethyl α-ethylacetoacetate, followed by cyclization to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final butenamide group is added via an amide coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including:

Mechanism of Action

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methylbut-2-enamide

InChI

InChI=1S/C19H23N3O2/c1-13(2)11-18(23)20-15-7-9-22(10-8-15)19(24)17-12-14-5-3-4-6-16(14)21-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H,20,23)

InChI Key

BVOMHXIDFQQJKB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C

Origin of Product

United States

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